molecular formula C22H26O4 B4538226 7-Hydroxy-2,3'-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-16-one

7-Hydroxy-2,3'-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-16-one

Cat. No.: B4538226
M. Wt: 354.4 g/mol
InChI Key: QUENKKPOINSKLX-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3’-dimethylspiro[4,17-dioxatetracyclo[87003,8011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1’-cyclohexane]-16-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2,3’-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1’-cyclohexane]-16-one typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of hydroxy and methyl groups under controlled conditions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2,3’-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1’-cyclohexane]-16-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can regenerate the original alcohol.

Scientific Research Applications

7-Hydroxy-2,3’-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1’-cyclohexane]-16-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,3’-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1’-cyclohexane]-16-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the spiro structure provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Hydroxy-2,3’-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1’-cyclohexane]-16-one lies in its specific spiro structure and the presence of hydroxy and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

7-hydroxy-2,3'-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-12-5-4-8-22(10-12)11-18(23)17-9-16-14-6-3-7-15(14)21(24)25-19(16)13(2)20(17)26-22/h9,12,18,23H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUENKKPOINSKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1)CC(C3=C(O2)C(=C4C(=C3)C5=C(CCC5)C(=O)O4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-2,3'-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-16-one
Reactant of Route 2
7-Hydroxy-2,3'-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-16-one
Reactant of Route 3
7-Hydroxy-2,3'-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-16-one
Reactant of Route 4
7-Hydroxy-2,3'-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-16-one
Reactant of Route 5
7-Hydroxy-2,3'-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-16-one
Reactant of Route 6
7-Hydroxy-2,3'-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15)-tetraene-5,1'-cyclohexane]-16-one

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